molecular formula C12H12N4S B15058204 2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole

2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole

Cat. No.: B15058204
M. Wt: 244.32 g/mol
InChI Key: ZDOHBJZLUCHKBI-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole is a chemical compound with the molecular formula C12H12N4S and a molecular weight of 244.32 g/mol . This compound is known for its unique structure, which combines a thiazole ring with an indolizine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole typically involves the reaction of appropriate thiazole and indolizine derivatives under specific conditions. One common method includes the condensation of 2-methylindolizine-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4-(2-methylindolizin-3-yl)thiazole is unique due to its combined thiazole and indolizine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Properties

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

[4-(2-methylindolizin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H12N4S/c1-8-6-9-4-2-3-5-16(9)11(8)10-7-17-12(14-10)15-13/h2-7H,13H2,1H3,(H,14,15)

InChI Key

ZDOHBJZLUCHKBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C3=CSC(=N3)NN

Origin of Product

United States

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